molecular formula C16H15ClN4O3 B5811983 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5811983
M. Wt: 346.77 g/mol
InChI Key: DOVXQXSUFAGXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. This compound has been shown to reduce oxidative stress and inflammation, both of which are known to contribute to neurological damage. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. For example, this compound has been shown to increase levels of antioxidants in the brain, which can help to reduce oxidative stress. Additionally, this compound has been shown to reduce levels of pro-inflammatory cytokines, which can help to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its well-established neuroprotective properties. This makes it a useful tool for studying the mechanisms of neuroprotection and for testing potential therapeutic interventions for neurological disorders. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and stroke. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in humans, in order to determine its potential as a clinical treatment.

Synthesis Methods

1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its neuroprotective properties, particularly in the treatment of traumatic brain injury (TBI). In animal models of TBI, this compound has been shown to improve cognitive function and reduce brain damage. Additionally, this compound has been investigated for its potential in the treatment of other neurological disorders, such as Alzheimer's disease and stroke.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-13-5-4-12(11-14(13)21(23)24)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVXQXSUFAGXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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